REACTION_CXSMILES
|
CN1CCN([C:8]2[CH:16]=[CH:15][CH:14]=[C:13]3[C:9]=2[CH:10]=[C:11]([C:17]([OH:19])=[O:18])[NH:12]3)CC1.C(N1C=CN=C1)([N:22]1C=CN=C1)=O.[H-].[Na+]>CN(C)C=O>[NH:12]1[C:13]2[C:9](=[CH:8][CH:16]=[CH:15][CH:14]=2)[CH:10]=[C:11]1[C:17]([NH2:22])=[O:19].[NH:12]1[C:13]2[C:9](=[CH:8][CH:16]=[CH:15][CH:14]=2)[CH:10]=[C:11]1[C:17]([O-:19])=[O:18] |f:2.3|
|
Name
|
4-(4-methylpiperazin-1 yl)indole-2-carboxylic acid
|
Quantity
|
0.259 g
|
Type
|
reactant
|
Smiles
|
CN1CCN(CC1)C1=C2C=C(NC2=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
0.574 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
amine
|
Quantity
|
4 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
alcohol
|
Quantity
|
4 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
alcohols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.16 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature under nitrogen for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction solution
|
Type
|
CUSTOM
|
Details
|
the resulting reaction solution
|
Type
|
STIRRING
|
Details
|
was stirred at room temperature under nitrogen overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the resulting reaction
|
Type
|
TEMPERATURE
|
Details
|
was heated an additional 2 hours at 50° C
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction solution was then evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
redissolved in chloroform (5 mL)
|
Type
|
CUSTOM
|
Details
|
was removed via filtration through Celite®
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
chromatographed
|
Type
|
WASH
|
Details
|
silica gel (approximately 50 g) and elution with an appropriate solvent system
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(=CC2=CC=CC=C12)C(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=CC2=CC=CC=C12)C(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |